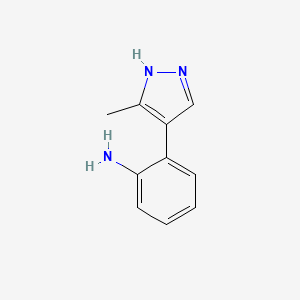

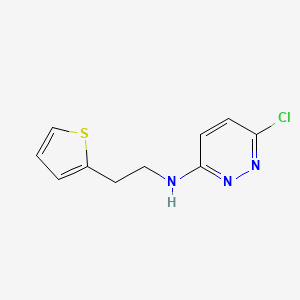

![molecular formula C11H12N2O B1462232 3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 1018516-49-8](/img/structure/B1462232.png)

3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde

Overview

Description

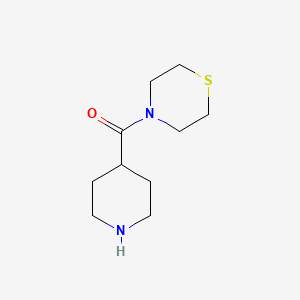

3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 . This compound is part of the class of aromatic heterocycles known as imidazo[1,5-a]pyridines, which have attracted growing attention due to their unique chemical structure and versatility .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Molecular Structure Analysis

The InChI code for 3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde is 1S/C11H12N2O/c1-8(2)11-12-9(7-14)10-5-3-4-6-13(10)11/h3-8H,1-2H3 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .Physical And Chemical Properties Analysis

3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde is a powder at room temperature .Scientific Research Applications

Medicinal Chemistry

Imidazo[1,5-a]pyridine compounds, including “3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde”, are often used as candidates in medicinal chemistry . They have shown promising results in the development of new drugs, particularly anti-cancer drugs .

Coordination Complexes

These compounds can act as ligands for a plethora of coordination complexes . Coordination complexes have a wide range of applications, from catalysis to materials science.

Chemical Sensors

Imidazo[1,5-a]pyridine derivatives have been used to develop chemical sensors . These sensors can detect specific chemical species and have applications in environmental monitoring, medical diagnostics, and industrial process control.

Optoelectronic Devices

The unique optical behaviors of these compounds make them suitable for use in optoelectronic devices . These devices, which include light-emitting diodes (LEDs) and solar cells, convert light into electricity or vice versa.

Bioimaging

Imidazo[1,5-a]pyridine-based fluorophores have been used for bioimaging . They can be used to visualize biological structures or processes, providing valuable insights in biological and medical research.

Materials Science

The versatility and unique chemical structure of these compounds have led to their use in materials science . They can be used to develop new materials with desired properties, such as high strength, light weight, or resistance to heat or corrosion.

Mechanism of Action

Target of Action

It is known that imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals

Biochemical Pathways

Imidazo[1,5-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are involved in various biochemical pathways, but the exact pathways affected by this specific compound require further investigation.

Result of Action

Given the compound’s structural significance in a large number of agrochemicals and pharmaceuticals , it can be inferred that it likely has substantial molecular and cellular effects

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications .

properties

IUPAC Name |

3-propan-2-ylimidazo[1,5-a]pyridine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)11-12-9(7-14)10-5-3-4-6-13(10)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNZCECUGJRYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C2N1C=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

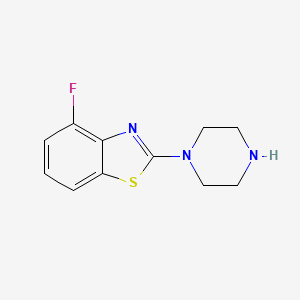

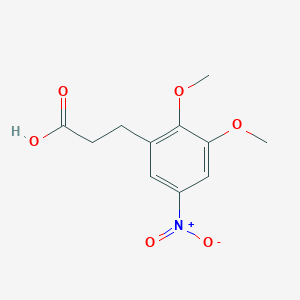

![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)

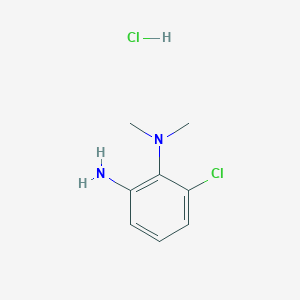

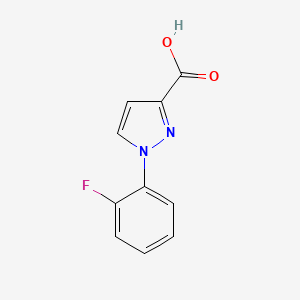

![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)

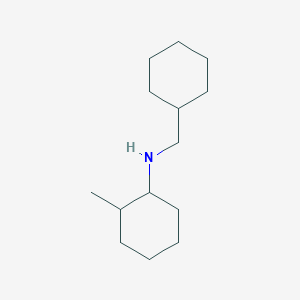

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)